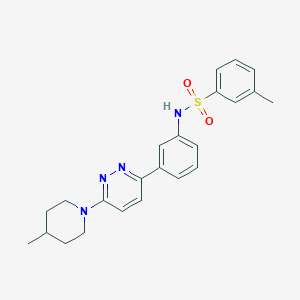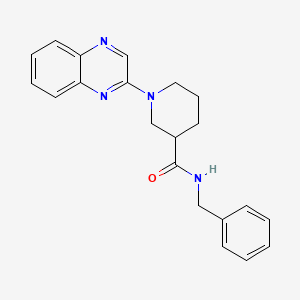![molecular formula C21H27N5O3 B11259005 (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone](/img/structure/B11259005.png)
(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンは、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
製法
合成経路と反応条件
(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンの合成は、通常、市販の前駆体から始まる複数段階を伴います。一般的な合成経路には、以下が含まれます。
ピリダジニル中間体の形成: これは、適切なピリダジン誘導体とピロリジン化合物を制御された条件下で反応させることを含みます。
ピペラジンとのカップリング: ピリダジニル中間体は、次にピペラジンと反応させてコア構造を形成します。
3,4-ジメトキシフェニル基の付加: この最終段階は、中間体と3,4-ジメトキシフェニル誘導体を、カルボジイミドなどのカップリング試薬を使用して反応させることを含みます。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器、連続フローシステム、および高性能液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
化学反応解析
反応の種類
(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フェニル環上のメトキシ基は、キノンを形成するために酸化される可能性があります。
還元: ピリダジニル基とピペラジノ基は、特定の条件下で還元される可能性があります。
置換: 芳香族環は、求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 求電子置換は、臭素や塩素化剤などの試薬によって促進できます。
主要な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: ピリダジニル基とピペラジノ基の還元形。
置換: 芳香族環のハロゲン化誘導体。
科学研究への応用
化学
化学において、(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物は、低分子と生物学的標的との相互作用を研究するために使用できます。その構造は、タンパク質や核酸との結合研究の候補となっています。
医学
医薬品化学では、(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンは、その潜在的な治療効果について調査されています。これは、特定の病気の標的となる新薬開発のためのリード化合物として機能する可能性があります。
産業
産業分野では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the pyridazinyl intermediate: This involves the reaction of a suitable pyridazine derivative with a pyrrolidine compound under controlled conditions.
Coupling with piperazine: The pyridazinyl intermediate is then reacted with piperazine to form the core structure.
Attachment of the 3,4-dimethoxyphenyl group: This final step involves the reaction of the intermediate with a 3,4-dimethoxyphenyl derivative, often using a coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The pyridazinyl and piperazino groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridazinyl and piperazino groups.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。この化合物の構造により、これらの標的の活性部位に適合し、その活性を調節することができます。関連する経路には、シグナル伝達、遺伝子発現、および代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
(3,4-ジメトキシフェニル)ピペラジン: 3,4-ジメトキシフェニル基を共有しますが、ピリダジニル基とピロリジニル基はありません。
(4-ピリダジニル)ピペラジン: ピリダジニル基とピペラジン基を含みますが、3,4-ジメトキシフェニル基とピロリジニル基はありません。
(1-ピロリジニル)ピリダジン: ピリダジニル基とピロリジニル基を備えていますが、3,4-ジメトキシフェニル基とピペラジン基はありません。
独自性
(3,4-ジメトキシフェニル){4-[6-(1-ピロリジニル)-3-ピリダジニル]ピペラジノ}メタノンは、芳香族基、ピリダジニル基、ピペラジノ基、およびピロリジニル基の組み合わせにより、独自です。この組み合わせは、一連の化学的および生物学的特性を提供し、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(3,4-Dimethoxyphenyl)piperazine: Shares the 3,4-dimethoxyphenyl group but lacks the pyridazinyl and pyrrolidinyl groups.
(4-Pyridazinyl)piperazine: Contains the pyridazinyl and piperazine groups but lacks the 3,4-dimethoxyphenyl and pyrrolidinyl groups.
(1-Pyrrolidinyl)pyridazine: Features the pyridazinyl and pyrrolidinyl groups but lacks the 3,4-dimethoxyphenyl and piperazine groups.
Uniqueness
(3,4-Dimethoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is unique due to its combination of aromatic, pyridazinyl, piperazino, and pyrrolidinyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H27N5O3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-6-5-16(15-18(17)29-2)21(27)26-13-11-25(12-14-26)20-8-7-19(22-23-20)24-9-3-4-10-24/h5-8,15H,3-4,9-14H2,1-2H3 |
InChIキー |
IUOVZHUBFIUPIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-bromophenyl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11258929.png)
![ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11258936.png)
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258954.png)
![N-(2-ethoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258967.png)
![2-(Phenylamino)-5-[(thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11258972.png)



![4-tert-butyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B11258982.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11258985.png)
![1-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11258986.png)
![N-Cyclopropyl-N'-[2-(furan-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11258987.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258995.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258998.png)
